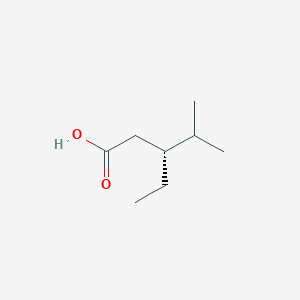

(3R)-3-ethyl-4-methylpentanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-ethyl-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-4-7(6(2)3)5-8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOTRMYCCALXLNJ-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC(=O)O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79194-60-8 | |

| Record name | (3R)-3-ethyl-4-methylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3r 3 Ethyl 4 Methylpentanoic Acid and Analogous Chiral Branched Chain Carboxylic Acids

Asymmetric Catalysis in Stereoselective Synthesis

The precise construction of stereogenic centers is a cornerstone of modern organic synthesis, particularly for creating chiral molecules like (3R)-3-ethyl-4-methylpentanoic acid. Asymmetric catalysis, utilizing either transition metals or small organic molecules (organocatalysis), offers powerful strategies to achieve high levels of enantioselectivity. These methods are crucial for accessing optically pure compounds that are often essential for applications in pharmaceuticals and materials science.

Transition Metal-Catalyzed Asymmetric Hydrogenation Approaches

Transition metal-catalyzed asymmetric hydrogenation is a well-established and powerful tool for the synthesis of chiral carboxylic acids. researchgate.net This method typically involves the use of chiral transition metal complexes, most commonly based on rhodium (Rh), ruthenium (Ru), and iridium (Ir), to stereoselectively reduce a prochiral unsaturated precursor. nih.govajchem-b.com The enantioselectivity of the reaction is dictated by the chiral ligand coordinated to the metal center.

For the synthesis of chiral branched-chain carboxylic acids, the asymmetric hydrogenation of α,β-unsaturated carboxylic acids is a direct and efficient route. researchgate.netrsc.org For instance, cobalt-catalyzed asymmetric hydrogenation of various α,β-unsaturated carboxylic acids has been shown to proceed with high activity and excellent enantioselectivity. researchgate.net This approach offers a more sustainable alternative to noble metal catalysts. researchgate.net The development of new chiral ligands and catalytic systems continues to expand the scope and efficiency of this methodology, enabling the synthesis of a wide array of chiral carboxylic acids with high optical purity. mdpi.com

Table 1: Examples of Transition Metal-Catalyzed Asymmetric Hydrogenation for Chiral Carboxylic Acid Synthesis This table is interactive. Click on the headers to sort the data.

| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral Cobalt-Diphosphine | α,β-Unsaturated Carboxylic Acids | Chiral Carboxylic Acids | Up to >99% | researchgate.net |

| Rhodium-Chiral Phosphine | α,β-Unsaturated Carboxylic Acids | Chiral Carboxylic Acids | High | researchgate.net |

| Ruthenium-Chiral Diphosphine | α,β-Unsaturated Carboxylic Acids | Chiral Carboxylic Acids | High | researchgate.net |

| Ruthenium-Chiral Diamine | Aromatic Ketones | Chiral Alcohols | High | ajchem-b.com |

| Iridium-MeO-BIPHEP | Quinolines | Chiral Tetrahydroquinolines | Up to 96% | ajchem-b.com |

Organocatalytic Strategies for α-Stereogenic Carboxylic Acids

Organocatalysis has emerged as a powerful alternative to metal-based catalysis for the asymmetric synthesis of chiral molecules. rsc.orgresearchgate.net These reactions utilize small, chiral organic molecules to catalyze stereoselective transformations. rsc.orgresearchgate.net For the synthesis of α-stereogenic carboxylic acids, several organocatalytic strategies have been developed. rsc.orgresearchgate.netdocumentsdelivered.com

One notable approach involves the asymmetric conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. For example, an L-threonine-based tertiary amine-urea has been successfully employed as a catalyst for the asymmetric conjugate addition of diaryloxazolidin-2,4-diones to nitroolefins, providing a route to valuable α-aryl-α-hydroxy carboxylic acids with excellent enantio- and diastereoselectivity. researchgate.net Another strategy is the direct catalytic asymmetric functionalization of substituted carboxylic acids. bohrium.com This can involve reactions like boron-catalyzed Mannich-type additions and aldol-type reactions. bohrium.com The stereoselective functionalization of cyclic anhydrides also provides a powerful pathway to α-stereogenic carboxylic acids. bohrium.com

Direct Asymmetric Carboxylation utilizing C1 Feedstocks

The direct use of carbon dioxide (CO2) as a C1 feedstock for the synthesis of carboxylic acids is a highly attractive and sustainable approach. researchgate.netrsc.org Asymmetric carboxylation, the enantioselective incorporation of CO2, presents a significant challenge but offers a direct route to chiral carboxylic acids. researchgate.net

Recent advancements have focused on transition-metal-catalyzed carboxylation reactions. mdpi.com For instance, nickel-catalyzed reductive carboxylation of allylic alcohols with CO2 has been shown to produce linear β,γ-unsaturated carboxylic acids with high regio- and stereoselectivity. organic-chemistry.org Another strategy involves the electrochemical carboxylation of organic halides in the presence of a chiral catalyst. ccspublishing.org.cn For example, the electrochemical carboxylation of 1-phenylethyl chloride using a chiral salen-Co complex has been reported to yield optically active 2-phenylpropionic acid. ccspublishing.org.cn While significant progress has been made, the development of highly efficient and general methods for asymmetric carboxylation using CO2 remains an active area of research. rsc.org

Reductive Coupling Reactions for Branched Carboxylic Acids

Reductive coupling reactions offer a powerful strategy for the synthesis of branched carboxylic acids by forming a new carbon-carbon bond. acs.orgacs.orgnih.gov A notable example is the nickel-catalyzed hydrocarboxylation of terminal unactivated alkenes. acs.orgacs.orgnih.gov This reaction utilizes a nickel catalyst with a bipyridine ligand to promote the branched-selective reductive coupling of CO2 with alkenes, affording 2-methyl-substituted carboxylic acids. acs.orgacs.orgnih.gov

One of the challenges in these reactions is the potential for catalyst deactivation through the competitive reduction of CO2 to carbon monoxide (CO), leading to the formation of an inactive nickel-carbonyl complex. acs.orgacs.orgnih.gov However, strategies for catalyst reactivation have been explored. acs.orgacs.org The development of robust and efficient catalytic systems for reductive coupling reactions is crucial for expanding their synthetic utility in the preparation of complex branched carboxylic acids.

Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis has become an increasingly important and environmentally friendly approach for the synthesis of chiral compounds, including carboxylic acids. pharmasalmanac.comthieme-connect.de Enzymes offer remarkable selectivity and can operate under mild reaction conditions, often in aqueous media. pharmasalmanac.com

Enzyme-Mediated Asymmetric Transformations for Chiral Acid Formation

A variety of enzymatic transformations can be employed for the synthesis of chiral carboxylic acids. researchgate.net These methods often involve the use of isolated enzymes, immobilized enzymes, or whole-cell systems. mdpi.com

One common strategy is the kinetic resolution of racemic mixtures. For example, lipases can be used for the enantioselective hydrolysis of racemic esters, yielding a chiral acid and the unreacted enantiomer of the ester. Another powerful approach is the asymmetric reduction of prochiral ketones or keto acids. tandfonline.com For instance, alcohol dehydrogenases (ADHs) can catalyze the reduction of keto esters to the corresponding hydroxy esters with high enantioselectivity. mdpi.com These chiral hydroxy esters can then be converted to the desired chiral carboxylic acids.

Enzymatic desymmetrization of meso compounds is another efficient strategy that can theoretically achieve a 100% yield of the chiral product. pharmasalmanac.com For example, the asymmetric mono-hydrolysis of a prochiral diester using a lipase (B570770) can produce a chiral monoester with high enantiomeric excess. pharmasalmanac.com Furthermore, enzymes like nitrilases can be used in the desymmetrization of dinitriles to produce chiral cyano-carboxylic acids. researchgate.net The continuous development of enzyme engineering and directed evolution is expanding the substrate scope and improving the efficiency of these biocatalytic methods for chiral acid synthesis. acs.org

Table 2: Examples of Enzyme-Mediated Asymmetric Transformations This table is interactive. Click on the headers to sort the data.

| Enzyme Type | Transformation | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Lipase | Kinetic Resolution (Hydrolysis) | Racemic Ester | Chiral Acid / Chiral Ester | High | |

| Alcohol Dehydrogenase (ADH) | Asymmetric Reduction | Keto Ester | Chiral Hydroxy Ester | >99% | mdpi.com |

| Lipase | Desymmetrization (Hydrolysis) | Prochiral Diester | Chiral Monoester | >99% | pharmasalmanac.com |

| Nitrilase | Desymmetrization (Hydrolysis) | Dinitrile | Chiral Cyano-Carboxylic Acid | 99% | researchgate.net |

| Transaminase | Asymmetric Amination | Keto Acid | Chiral Amino Acid | High | researchgate.net |

Engineering of Biocatalysts for Enhanced Enantioselectivity and Substrate Scope

The use of biocatalysts, particularly enzymes, in organic synthesis offers a green and highly selective alternative to traditional chemical methods. thieme-connect.de However, wild-type enzymes often exhibit limitations in terms of substrate scope, stability, and enantioselectivity. Protein engineering, through directed evolution and rational design, has become an indispensable tool for tailoring biocatalysts to meet the specific demands of pharmaceutical and chemical manufacturing. thieme-connect.deannualreviews.org

Directed evolution mimics natural selection in a laboratory setting to evolve enzymes with desired properties. This process involves creating a large library of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved performance. This technique has been successfully applied to enhance the activity, stability, and selectivity of enzymes for the synthesis of chiral intermediates. thieme-connect.de For instance, the evolution of a lipase from Yarrowia lipolytica was undertaken to improve its enantioselectivity in the esterification of 3-cyano-3-phenylpropanoic acid, a precursor for chiral building blocks. Similarly, engineering efforts on a lipase mutant showed heightened enantioselectivity towards the ethyl ester of 3-cyano-5-methylhexanoic acid, an intermediate in the synthesis of Pregabalin (B1679071). mdpi.com

Rational design, on the other hand, relies on a detailed understanding of the enzyme's three-dimensional structure and catalytic mechanism. By identifying key amino acid residues in the active site or substrate binding pocket, targeted mutations can be introduced to alter the enzyme's properties. This approach was instrumental in developing a highly efficient biocatalytic process for Sitagliptin, where a transaminase was engineered to handle a non-natural substrate, achieving a significant increase in productivity and reduction in waste compared to the previous chemical process. thieme-connect.de These engineering strategies allow biocatalysts to be customized for specific process conditions, expanding their utility in synthesizing complex chiral molecules like branched-chain carboxylic acids. thieme-connect.deacs.org

Table 1: Examples of Engineered Biocatalysts for Chiral Synthesis This table is interactive. Click on the headers to sort.

| Enzyme Class | Engineered Property | Application/Substrate | Reference |

|---|---|---|---|

| Lipase | Enhanced Enantioselectivity | 3-cyano-5-methylhexanoic acid ethyl ester | mdpi.com |

| Transaminase | Altered Substrate Scope | Pro-sitagliptin ketone | thieme-connect.de |

| Esterase | Improved Activity | Ethyl 1,4-benzodioxan-2-carboxylate | acs.org |

Chemoenzymatic Synthesis Approaches

A prominent example is the synthesis of intermediates for the cholesterol-lowering drug atorvastatin. acs.org The process employs an engineered alcohol dehydrogenase for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate. This key biocatalytic step is followed by a chemical conversion where a halohydrin dehalogenase is used to introduce a cyano group, yielding (R)-4-cyano-3-hydroxybutyrate with excellent enantiopurity (>99.9% e.e.). acs.org

Another powerful chemoenzymatic strategy involves the kinetic resolution of racemic intermediates. In the synthesis of cryptolactones, a racemic acetate (B1210297) was subjected to dynamic kinetic resolution using Novozyme 435 lipase. The lipase selectively hydrolyzes one enantiomer to the corresponding acid, which is then chemically esterified to yield the other enantiomer of the starting material, allowing for a theoretical 100% yield of the desired chiral product. mdpi.com Similarly, the preparation of pregabalin can involve the lipase-catalyzed hydrolysis of racemic 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester, a key step that establishes the required stereocenter. annualreviews.orgnih.gov These examples highlight how the integration of enzymatic steps into a chemical synthesis sequence provides a powerful platform for the efficient production of enantiomerically pure compounds.

Chiral Pool Synthesis and Derivatization Strategies

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials. diva-portal.org Compounds such as amino acids, sugars, and terpenes provide a cost-effective source of chirality. For instance, L-malic acid has been used as a chiral starting material for a 16-step synthesis of a key intermediate for the drug tofacitinib (B832) (CP-690,550). researchgate.net Similarly, the synthesis of various stereoisomers of pine sawfly pheromones, which are complex branched-chain alcohol derivatives, has been achieved by assembling different enantiopure building blocks derived from the chiral pool. diva-portal.org This approach leverages existing stereocenters to construct more complex molecules, avoiding the need for asymmetric synthesis or resolution steps at the outset.

Derivatization is a crucial complementary strategy, often employed to facilitate the analysis and separation of chiral molecules. researchgate.net Carboxylic acids, including branched-chain variants, can be converted into diastereomeric derivatives by reacting them with a chiral derivatizing agent. tcichemicals.com These diastereomers can then be separated using standard chromatographic techniques like HPLC on an achiral stationary phase. tcichemicals.com A variety of chiral derivatizing agents are available, including chiral amines, which react with carboxylic acids to form amides. nih.govresearchgate.net For example, (S)-anabasine has been used to derivatize chiral carboxylic acids, significantly increasing their detection sensitivity in LC-MS/MS and enabling their enantiomeric separation. nih.gov This method has been successfully applied to biological samples, allowing for the detection of trace amounts of chiral acids. nih.gov

Enantioresolution Techniques for Racemic Mixtures

When a chiral compound is synthesized without stereochemical control, it results in a racemic mixture (a 50:50 mixture of both enantiomers). Enantioresolution is the process of separating these enantiomers.

Chromatographic Resolution Methods

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are powerful tools for separating enantiomers. jiangnan.edu.cn

Direct Methods: Direct resolution involves the use of a Chiral Stationary Phase (CSP). tcichemicals.com CSPs are packed into HPLC or GC columns and create a chiral environment where the two enantiomers of an analyte interact differently, leading to different retention times and thus, separation. A wide variety of CSPs are commercially available, with many based on derivatives of cellulose (B213188), amylose, or cyclodextrins. jiangnan.edu.cnnih.gov For instance, Chiralpak IB, which is based on a cellulose derivative, has proven effective for the direct HPLC separation of racemic acidic compounds without the need for prior derivatization. nih.govcanberra.edu.au GC analysis on columns like Lipodex® E, which contains a modified γ-cyclodextrin, has been used to separate the stereoisomers of various non-protein amino acids after their conversion to volatile esters. sci-hub.st

Indirect Methods: Indirect methods involve the pre-column derivatization of the racemic mixture with an enantiomerically pure chiral derivatizing agent (CDA). tcichemicals.com This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a standard, achiral chromatographic column. tcichemicals.comresearchgate.net For example, chiral amines can be used as CDAs for chiral carboxylic acids, forming diastereomeric amides that are separable by reversed-phase HPLC. nih.gov This approach is particularly useful when direct chiral separation methods are not available or when enhanced detection sensitivity is required, such as in LC-MS analysis. nih.govnih.gov

Table 2: Chromatographic Resolution of Chiral Carboxylic Acids This table is interactive. Click on the headers to sort.

| Method | Technique | Key Component | Analyte Type | Reference |

|---|---|---|---|---|

| Direct | HPLC | Chiral Stationary Phase (Chiralpak IB) | Racemic acidic drugs | nih.govcanberra.edu.au |

| Direct | GC | Chiral Stationary Phase (Lipodex® E) | Non-protein amino acid esters | sci-hub.st |

| Indirect | HPLC-MS/MS | Chiral Derivatizing Agent ((S)-Anabasine) | Chiral carboxylic acids | nih.gov |

Enzymatic Resolution Approaches

Enzymatic resolution is a widely used method for obtaining enantiomerically pure compounds from a racemate. This technique relies on the ability of enzymes, most commonly lipases, to selectively catalyze a reaction on only one of the two enantiomers in a racemic mixture. nih.gov This process is known as kinetic resolution. nih.gov

In a typical enzymatic kinetic resolution of a racemic carboxylic acid, a lipase is used to catalyze the esterification of the acid with an alcohol in an organic solvent. The enzyme will preferentially convert one enantiomer into its corresponding ester, leaving the other enantiomer largely unreacted in its acid form. nih.gov For example, lipases have been extensively screened and used for the kinetic resolution of racemic arylpropionic acids. nih.govcanberra.edu.au The reaction can be monitored by HPLC to determine the enantiomeric excess of both the remaining substrate and the newly formed product. nih.gov

This method has been applied to various branched-chain fatty acids. The enzymatic resolution of racemic 4-methyloctanoic acid has been studied using immobilized lipase from Candida antarctica (often sold as Novozym 435). researchgate.net Similarly, the transesterification of 4-methylhexanoic acid methyl ester has been achieved using various hydrolases to separate the enantiomers. wur.nl The success of enzymatic resolution depends on the enzyme's enantioselectivity (expressed as the E-value), with high E-values indicating a more efficient and complete separation of the enantiomers. nih.gov

Sophisticated Analytical Techniques for Stereochemical Elucidation and Purity Assessment of 3r 3 Ethyl 4 Methylpentanoic Acid

Spectroscopic Methods for Absolute Configuration and Conformational Analysis

The elucidation of the absolute configuration and the study of conformational isomers of (3R)-3-ethyl-4-methylpentanoic acid rely on a suite of powerful spectroscopic techniques. These methods provide detailed information on the spatial arrangement of atoms and the energy barriers between different conformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Chiral Discrimination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. frontiersin.orgacs.org For chiral molecules, specialized NMR techniques are required to differentiate between enantiomers.

Chiral Solvating Agents (CSAs) are optically pure compounds that form transient diastereomeric complexes with the enantiomers of a chiral analyte. rsc.orgacs.org This interaction induces a chemical shift non-equivalence (Δδ) in the NMR spectra of the enantiomers, allowing for their discrimination and quantification. The mechanism of interaction often involves hydrogen bonding, dipole-dipole interactions, and steric repulsion. acs.org For a carboxylic acid like (3R)-3-ethyl-4-methylpentanoic acid, suitable CSAs would typically possess a complementary functionality capable of forming hydrogen bonds with the carboxylic acid group. frontiersin.orgnih.gov

A variety of CSAs have been developed for the chiral discrimination of carboxylic acids, including derivatives of amino alcohols, Cinchona alkaloids, and macrocyclic compounds. frontiersin.orgacs.org The choice of CSA depends on the specific structure of the analyte and the desired level of resolution. The magnitude of the induced chemical shift difference is influenced by several factors, including the nature of the CSA, the solvent, the temperature, and the concentration of both the analyte and the CSA. unipi.it

Table 1: Illustrative ¹H NMR Data for the Chiral Discrimination of (±)-3-Ethyl-4-methylpentanoic Acid using a Hypothetical Chiral Solvating Agent (CSA)

| Proton | Chemical Shift (ppm) without CSA | Chemical Shift (ppm) with (R)-CSA - (R)-acid | Chemical Shift (ppm) with (R)-CSA - (S)-acid | Δδ (ppm) |

| H-2 | 2.35 | 2.38 | 2.42 | 0.04 |

| H-3 | 1.80 | 1.82 | 1.85 | 0.03 |

| H-4 | 1.65 | 1.66 | 1.68 | 0.02 |

| -CH₂- (ethyl) | 1.40 | 1.41 | 1.43 | 0.02 |

| -CH₃ (ethyl) | 0.90 | 0.91 | 0.92 | 0.01 |

| -CH₃ (isopropyl) | 0.85 | 0.86 | 0.87 | 0.01 |

| -CH₃ (isopropyl) | 0.88 | 0.89 | 0.90 | 0.01 |

This data is illustrative and intended to demonstrate the principle of chiral discrimination using CSAs. Actual chemical shifts and Δδ values would be determined experimentally.

Chiral Derivatizing Agents (CDAs) are optically pure reagents that react covalently with the analyte to form a pair of diastereomers. researchgate.net These diastereomers possess distinct physical and spectroscopic properties, leading to separate signals in the NMR spectrum. For (3R)-3-ethyl-4-methylpentanoic acid, the carboxylic acid functionality can be readily converted into an ester or an amide using a chiral alcohol or amine as the CDA. researchgate.net

Commonly used CDAs for carboxylic acids include α-methylbenzylamine, phenylglycinol, and various chiral alcohols. researchgate.netacs.org The resulting diastereomeric esters or amides will exhibit different chemical shifts for the protons and carbons near the stereogenic center, allowing for the determination of enantiomeric excess.

Table 2: Hypothetical ¹³C NMR Chemical Shift Differences in Diastereomeric Esters of (±)-3-Ethyl-4-methylpentanoic Acid with (R)-1-Phenylethanol

| Carbon | Diastereomer 1 ((R)-acid, (R)-alcohol) δ (ppm) | Diastereomer 2 ((S)-acid, (R)-alcohol) δ (ppm) | Δδ (ppm) |

| C-1 (C=O) | 175.2 | 175.5 | 0.3 |

| C-2 | 41.5 | 41.8 | 0.3 |

| C-3 | 45.8 | 46.2 | 0.4 |

| C-4 | 30.1 | 30.3 | 0.2 |

| C-5 (ethyl) | 25.3 | 25.4 | 0.1 |

| C-6 (ethyl) | 11.8 | 11.9 | 0.1 |

| C-7 (isopropyl) | 20.5 | 20.6 | 0.1 |

| C-8 (isopropyl) | 20.2 | 20.3 | 0.1 |

This data is illustrative. The actual chemical shift differences would be determined from the experimental NMR spectrum of the diastereomeric mixture.

Dynamic Nuclear Magnetic Resonance (D-NMR) is a technique used to study the rates of chemical exchange processes, such as conformational isomerism. pageplace.decdnsciencepub.com For (3R)-3-ethyl-4-methylpentanoic acid, rotation around the C2-C3 and C3-C4 bonds can lead to different populated conformers. D-NMR experiments, by varying the temperature, can provide information on the energy barriers to these rotations and the relative stability of the conformers. acs.org At low temperatures, the exchange between conformers may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature is increased, the exchange rate increases, leading to coalescence of the signals and eventually a time-averaged spectrum. Analysis of the line shapes at different temperatures allows for the determination of the activation parameters (ΔG‡, ΔH‡, and ΔS‡) for the conformational interchange.

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) Spectroscopy

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are chiroptical techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule. hebmu.edu.cnacs.org These techniques are powerful tools for determining the absolute configuration of chiral compounds. cam.ac.ukbenthamdirect.com

ECD spectroscopy probes the electronic transitions of a molecule, typically in the UV-Vis region. acs.org The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the stereochemistry of the molecule. science.gov For (3R)-3-ethyl-4-methylpentanoic acid, the carboxylic acid chromophore will give rise to characteristic ECD signals. nih.gov

VCD spectroscopy, on the other hand, measures the differential absorption of circularly polarized infrared light, providing information about the stereochemistry associated with molecular vibrations. cam.ac.uknih.gov VCD is particularly useful for molecules that lack a strong UV-Vis chromophore. acs.org

The absolute configuration of (3R)-3-ethyl-4-methylpentanoic acid can be determined by comparing the experimentally measured ECD and VCD spectra with the spectra predicted by quantum chemical calculations for the (R) and (S) enantiomers. frontiersin.orgresearchgate.net A good match between the experimental and calculated spectra for one of the enantiomers allows for an unambiguous assignment of the absolute configuration.

Table 3: Illustrative Comparison of Experimental and Calculated ECD Data for Stereochemical Assignment

| Transition | Experimental λ (nm) | Experimental Δε | Calculated λ (nm) for (R)-enantiomer | Calculated Δε for (R)-enantiomer | Calculated λ (nm) for (S)-enantiomer | Calculated Δε for (S)-enantiomer |

| n → π | 210 | +1.2 | 212 | +1.1 | 212 | -1.1 |

| π → π | 190 | -0.8 | 191 | -0.9 | 191 | +0.9 |

This data is for illustrative purposes. The sign of the Cotton effect is the key determinant for assigning the absolute configuration.

Computational Chemistry Approaches in Stereochemical Studies

Computational chemistry offers powerful in silico methods to investigate and predict the stereochemical properties of chiral molecules like (3R)-3-ethyl-4-methylpentanoic acid, providing insights that complement experimental data.

Density Functional Theory (DFT) for Chiroptical Property Prediction

Density Functional Theory (DFT) has become an indispensable tool for predicting the chiroptical properties of chiral molecules, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) spectra. science.gov These properties arise from the differential interaction of left and right circularly polarized light with a chiral molecule. acs.org By calculating the theoretical ECD and VCD spectra for a known configuration, such as (3R)-3-ethyl-4-methylpentanoic acid, and comparing it with experimentally obtained spectra, the absolute configuration of the molecule can be confidently assigned.

The process typically involves first identifying the low-energy conformers of the molecule and then performing DFT calculations to predict the chiroptical spectra for each conformer. researchgate.net The final predicted spectrum is a Boltzmann-weighted average of the individual conformer spectra.

Molecular Mechanics and Conformational Search Algorithms

Prior to DFT calculations, a thorough exploration of the conformational space of (3R)-3-ethyl-4-methylpentanoic acid is crucial. Molecular mechanics (MM) force fields, such as MMFF, are often employed for this initial, less computationally intensive, conformational search. acs.org Algorithms like the low-mode (LMOD) search can efficiently explore the potential energy surface to identify various stable conformers. wustl.edu

These conformational search methods systematically alter the geometry of the molecule, followed by energy minimization to locate stable structures. acs.orgnih.gov The resulting ensemble of low-energy conformers provides the necessary input for more accurate DFT calculations, ensuring that the predicted chiroptical properties are representative of the molecule's behavior in solution. researchgate.netacs.org The conformational landscape of similar flexible carboxylic acids has been successfully investigated using these combined approaches. researchgate.net

Advanced Chromatographic and Electrophoretic Enantioseparation

The separation of enantiomers is a critical step in both the analysis and preparation of pure chiral compounds. Advanced chromatographic and electrophoretic techniques are essential for the successful enantioseparation of (3R)-3-ethyl-4-methylpentanoic acid.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture. chromsoc.jpgoogle.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have shown broad enantioselectivity for a variety of chiral compounds, including carboxylic acids. researchgate.netnih.gov

The choice of mobile phase, often a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) with an acidic modifier, plays a crucial role in optimizing the separation. google.comresearchgate.net The separation factor (α), a measure of the relative retention of the two enantiomers, is a key parameter in evaluating the effectiveness of a chiral HPLC method.

Table 1: Key Parameters in Chiral HPLC

| Parameter | Description |

| Chiral Stationary Phase (CSP) | A stationary phase containing a chiral selector that enables the separation of enantiomers. |

| Mobile Phase | The solvent system that carries the analyte through the column. Its composition influences retention and selectivity. |

| Separation Factor (α) | The ratio of the retention factors of the two enantiomers. A value greater than 1 indicates separation. |

| Resolution (Rs) | A measure of the degree of separation between two peaks. A value of 1.5 or greater indicates baseline separation. |

Liquid Chromatography-Mass Spectrometry (LC-MS) with Chiral Derivatization

For enhanced sensitivity and selectivity, particularly in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is often the method of choice. nih.govacs.org However, the direct analysis of enantiomers by LC-MS can be challenging. Chiral derivatization offers a solution by reacting the racemic mixture with a chiral derivatizing agent (CDA) to form diastereomers. researchgate.netnih.gov These diastereomers have different physical properties and can be separated on a standard (achiral) reversed-phase HPLC column. tcichemicals.combohrium.com

The use of a CDA, such as (S)-anabasine, can significantly improve the detectability of carboxylic acids in mass spectrometry. researchgate.netnih.gov The resulting diastereomers can then be quantified using tandem mass spectrometry (MS/MS) for high sensitivity and specificity. researchgate.net This approach has been successfully applied to the analysis of various chiral carboxylic acids in biological samples. nih.gov

Table 2: Common Chiral Derivatizing Agents for Carboxylic Acids

| Chiral Derivatizing Agent | Abbreviation | Application |

| (S)-Anabasine | (S)-ANA | Increases MS detectability of chiral carboxylic acids. researchgate.netnih.gov |

| 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide | EDC | Used as a condensation agent in derivatization reactions. nih.gov |

| 3-Nitrophenylhydrazine | 3-NPH | Enables simultaneous quantification of short-chain fatty acids. acs.orgmdpi.com |

Capillary Electrophoresis for Short-Chain Organic Acids

Capillary electrophoresis (CE) is a high-efficiency separation technique that is well-suited for the analysis of charged species like short-chain organic acids. ceu.esceu.es For the enantioseparation of chiral acids, a chiral selector is added to the background electrolyte (BGE). ceu.esnih.govbio-rad.com

Various chiral selectors have been employed in CE, including cyclodextrins and macrocyclic antibiotics like eremomycin. ceu.esnih.govnih.gov The choice of chiral selector, its concentration, the pH of the BGE, and the applied voltage are all critical parameters that need to be optimized to achieve successful enantioseparation. nih.govnih.gov CE offers advantages such as high separation efficiency, short analysis times, and low consumption of sample and reagents. ceu.esmdpi.com

Table 3: Chiral Selectors Used in Capillary Electrophoresis

| Chiral Selector | Class | Application |

| Eremomycin | Macrocyclic Antibiotic | Enantioseparation of acidic compounds, including profens and aromatic carboxylic acids. nih.gov |

| Cyclodextrins (e.g., HP-β-CD) | Oligosaccharide | Chiral resolution of various organic acids and other compounds. ceu.esnih.gov |

| Vancomycin | Glycopeptide Antibiotic | Chiral separation of N-derivatized amino acids and other carboxylic acid compounds. nih.gov |

Biochemical Pathways and Enzymatic Transformations Involving Branched Chain Carboxylic Acids

Metabolic Pathways of Branched-Chain Fatty Acids (BCFAs)

Branched-chain fatty acids (BCFAs), characterized by one or more methyl groups on their carbon chain, undergo unique metabolic processing compared to their straight-chain counterparts. These pathways are crucial for the breakdown of dietary BCFAs and the regulation of their endogenous levels.

The degradation of BCFAs primarily occurs within peroxisomes, cellular organelles that house specialized enzymatic machinery. mdpi.comnepjol.info The location of the methyl branch on the fatty acid chain dictates the initial metabolic strategy.

For fatty acids with a methyl group at the β-carbon (position 3), such as phytanic acid, the typical β-oxidation pathway is blocked. nepjol.info Consequently, these molecules first undergo alpha-oxidation , a process that removes a single carbon from the carboxyl end. nepjol.infowikipedia.org In humans, dietary phytanic acid is a well-established substrate for peroxisomal alpha-oxidation. nepjol.info The process begins with the activation of phytanic acid to phytanoyl-CoA. nepjol.info This is followed by the action of phytanoyl-CoA hydroxylase, which introduces a hydroxyl group at the α-carbon. libretexts.org Subsequent oxidation steps convert this intermediate into pristanic acid, which now has a methyl group at the α-position and can proceed through the peroxisomal β-oxidation pathway. wikipedia.orglibretexts.org

Peroxisomal β-oxidation handles the breakdown of BCFAs like pristanic acid and other very long-chain fatty acids. mdpi.comnih.gov While mechanistically similar to mitochondrial β-oxidation, the peroxisomal pathway utilizes a distinct set of enzymes. mdpi.com A key difference is the initial dehydrogenation step, which is catalyzed by an acyl-CoA oxidase that transfers electrons to oxygen, producing hydrogen peroxide (H₂O₂). libretexts.org This pathway is stereospecific, only processing (2S)-isomers of branched-chain acyl-CoAs. nih.gov Therefore, an enzyme called α-methylacyl-CoA racemase is necessary to convert (2R)-isomers into their metabolically active (2S)-counterparts. nih.gov Peroxisomal β-oxidation of pristanic acid ultimately yields propionyl-CoA. nih.gov

Key Differences Between Peroxisomal and Mitochondrial β-Oxidation

| Feature | Peroxisomal β-Oxidation | Mitochondrial β-Oxidation |

|---|---|---|

| Primary Substrates | Very long-chain fatty acids (VLCFAs), branched-chain fatty acids (BCFAs) mdpi.comresearchgate.net | Short-, medium-, and long-chain fatty acids |

| First Enzyme | Acyl-CoA oxidase (produces H₂O₂) libretexts.org | Acyl-CoA dehydrogenase (produces FADH₂) |

| Electron Acceptor in First Step | O₂ libretexts.org | FAD |

| Energy Production | Does not directly produce ATP; energy from FADH₂ is lost as heat. mdpi.com | Directly linked to the electron transport chain for ATP synthesis. |

| Chain Shortening | Shortens long-chain fatty acids, which are then transported to mitochondria for complete oxidation. researchgate.net | Completely degrades fatty acids to acetyl-CoA. |

The metabolism of BCFAs is intricately linked to the catabolism of branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine. nih.govplos.org The breakdown of these essential amino acids provides the primer units necessary for the synthesis of monomethyl BCFAs (mmBCFAs). nih.govresearchgate.net

BCAA catabolism is initiated by branched-chain aminotransferases (BCATs), which convert the BCAAs into their corresponding branched-chain α-keto acids (BCKAs). nih.govfrontiersin.org These BCKAs are then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form short branched-chain acyl-CoA esters, such as isobutyryl-CoA (from valine), isovaleryl-CoA (from leucine), and 2-methylbutyryl-CoA (from isoleucine). nih.govplos.org

These branched-chain acyl-CoAs serve as substrates for fatty acid synthase (FASN), which typically uses acetyl-CoA as a primer to synthesize straight-chain fatty acids. nih.gov The promiscuity of FASN allows it to utilize these branched primers, leading to the de novo synthesis of mmBCFAs. nih.gov For instance, isobutyryl-CoA and isovaleryl-CoA can be used to synthesize even-numbered iso-BCFAs, while 2-methylbutyryl-CoA can prime the synthesis of anteiso-BCFAs. researchgate.net

This metabolic connection is particularly active in adipose tissue, which plays a significant role in BCAA homeostasis and mmBCFA synthesis. nih.govnih.gov The export of these branched-chain acyl-CoAs from the mitochondria to the cytosol for use by FASN is facilitated by carnitine acetyltransferase (CrAT). nih.gov

Enzymatic Biotransformations of Branched-Chain Carboxylic Acid Substrates

Beyond the core metabolic pathways, branched-chain carboxylic acids are also substrates for a variety of enzymatic transformations that can modify their structure and function.

Cytochrome P450 enzymes (CYPs) are a large superfamily of heme-containing proteins that catalyze a wide range of oxidative reactions. ebi.ac.uk The CYP152 family, in particular, functions as peroxygenases, utilizing hydrogen peroxide to drive the oxidation of fatty acids. ebi.ac.uknih.gov These enzymes can catalyze both the hydroxylation and oxidative decarboxylation of their substrates. nih.govnih.gov

CYP152 peroxygenases, such as OleTJE, can convert long-chain fatty acids into terminal alkenes through decarboxylation, as well as produce α- and β-hydroxy fatty acids. nih.govacs.org The regioselectivity of these enzymes can be influenced by the structure of the fatty acid substrate. nih.govrsc.org For example, some CYP152 enzymes, like P450SPα, exhibit high selectivity for α-hydroxylation. nih.gov

Studies have shown that branched-chain carboxylic acids are also substrates for these enzymes. For instance, the reaction of OleTJE with 2-methylbutyric acid resulted in α-hydroxylation, minor decarboxylation, and surprisingly, α,β-desaturation. acs.org The ability of CYPs to hydroxylate branched-chain fatty acids is a critical step in their metabolism and can influence their biological activity. rsc.orgnih.gov

Reactions Catalyzed by CYP152 Peroxygenases on Fatty Acids

| Reaction Type | Description | Example Product(s) |

|---|---|---|

| Oxidative Decarboxylation | Removal of the carboxyl group as CO₂, resulting in a terminal alkene. nih.govnih.gov | 1-alkenes |

| α-Hydroxylation | Addition of a hydroxyl group to the carbon adjacent to the carboxyl group. nih.govacs.org | α-hydroxy fatty acids |

| β-Hydroxylation | Addition of a hydroxyl group to the second carbon from the carboxyl group. nih.govacs.org | β-hydroxy fatty acids |

| α,β-Desaturation | Formation of a double bond between the α and β carbons. acs.org | (E/Z)-2,3-dimethylacrylic acid (from 2-methylbutyric acid) acs.org |

Lipases are enzymes that typically catalyze the hydrolysis of esters. However, under specific conditions, they can also catalyze the reverse reaction: esterification. nih.gov This makes them valuable biocatalysts for the synthesis of esters from carboxylic acids and alcohols. nih.govgoogle.com

Lipase-catalyzed esterification has been successfully applied to branched-chain carboxylic acids. wur.nlnih.gov For example, the immobilized lipase (B570770) Novozym® 435 has been used to synthesize 2-ethylhexyl 2-methylhexanoate from 2-methylhexanoic acid and 2-ethylhexanol in a solvent-free system. nih.gov The efficiency and selectivity of these reactions can be influenced by the structure of both the carboxylic acid and the alcohol, as well as the specific lipase used. nih.govaminer.cn The steric hindrance of branched chains can affect the reaction rate. aminer.cn

These enzymatic reactions offer a green chemistry approach to ester synthesis, often proceeding under mild conditions with high selectivity. nih.govnih.gov

The biosynthesis of branched-chain hydroxy acids (BCHAs) involves a pathway that shares intermediates with BCAA metabolism. mdpi.com In certain bacteria, such as those from the Lactobacillaceae family, BCAAs are first converted to their corresponding keto acids by aminotransferases like the branched-chain aminotransferase (BcaT) and the aromatic aminotransferase (AraT). mdpi.comasm.org

BcaT is primarily responsible for the transamination of all three BCAAs (isoleucine, leucine, and valine), while AraT can also act on leucine. asm.orgnih.govasm.org These enzymes transfer the amino group from the BCAA to an α-keto acid acceptor, typically α-ketoglutarate. researchgate.net

The resulting branched-chain keto acids (e.g., 2-ketoisovaleric acid, 2-ketoisocaproic acid, and 2-keto-3-methylvaleric acid) are then reduced to their corresponding BCHAs by a hydroxy-acid dehydrogenase (Hycdh). mdpi.com This pathway represents a key route for the production of these bioactive molecules in various microorganisms.

Mechanistic Studies of Enzyme-Substrate Interactions in Chiral Systems

The stereoselectivity of enzymes towards chiral substrates like (3R)-3-ethyl-4-methylpentanoic acid is fundamentally governed by the three-dimensional architecture of the enzyme's active site. creative-enzymes.com This chiral environment dictates how a substrate binds and, consequently, whether it can be transformed. The interaction is often described by the "three-point attachment" model, which posits that for an enzyme to differentiate between enantiomers, there must be at least three points of interaction between the substrate and the enzyme's active site. nih.gov

In the case of a carboxylic acid, these interactions typically involve:

Electrostatic interactions: The negatively charged carboxylate group of the acid can form salt bridges with positively charged amino acid residues in the active site, such as arginine or lysine. creative-enzymes.comnih.gov

Hydrogen bonding: The carbonyl oxygen of the carboxylic acid can act as a hydrogen bond acceptor. nih.gov

Hydrophobic interactions: The alkyl side chains of the acid will preferentially bind within hydrophobic pockets of the active site. creative-enzymes.com

For (3R)-3-ethyl-4-methylpentanoic acid, the specific orientation of the ethyl group at the chiral C3 center and the methyl group at C4 are critical determinants of how it fits into an enzyme's active site. Lipases, for example, possess a catalytic triad (B1167595) (typically serine, histidine, and aspartate or glutamate) and an "oxyanion hole" that stabilizes the tetrahedral intermediate formed during catalysis. The steric bulk and conformation of the substrate's side chain in the vicinity of the carboxylic acid group will influence its ability to achieve the correct orientation for catalysis.

Studies on lipases with substrates having branching at the C3 position have shown that some enzymes exhibit a preference for the (R)-enantiomer. researchgate.net This suggests that the active site of these lipases can more readily accommodate the spatial arrangement of the substituents in the R configuration.

Table 1: Enantioselectivity of Lipases in the Resolution of Branched-Chain Carboxylic Acids

| Enzyme | Substrate | Enantiopreference | Reference |

| Candida rugosa Lipase | 3-Methyl-branched acids | R-enantiomer | researchgate.net |

| Porcine Pancreatic Lipase | Enantiomeric glyceride derivatives | sn-3 stereoselectivity | nih.gov |

| Human Gastric Lipase | Enantiomeric glyceride derivatives | sn-3 stereopreference | nih.govnih.gov |

This table presents data for analogous compounds to illustrate the principle of lipase enantioselectivity, as specific data for (3R)-3-ethyl-4-methylpentanoic acid is not available.

The mechanism of enzyme-substrate interaction is a dynamic process. The binding of the correct enantiomer can induce conformational changes in the enzyme, leading to a more catalytically competent state. Conversely, the binding of the incorrect enantiomer may be sterically hindered or may not allow for the necessary conformational changes, thus preventing or significantly slowing down the reaction. The specificity of these interactions underscores the remarkable ability of enzymes to operate in the complex chiral environment of living organisms.

Research on Derivatives and Applications of 3r 3 Ethyl 4 Methylpentanoic Acid in Advanced Organic Synthesis

Utilization as Chiral Building Blocks and Synthons

In organic synthesis, chiral building blocks, often referred to as "chirality pool" synthons, are enantiomerically pure compounds that are incorporated into a larger molecule to introduce a desired stereochemistry. The utility of (3R)-3-ethyl-4-methylpentanoic acid as a chiral building block lies in its defined three-dimensional structure. Its carboxylic acid functional group provides a reactive handle for a variety of chemical transformations, such as reduction to an alcohol, conversion to an amide, or participation in coupling reactions, while preserving the integrity of the stereocenter.

The synthesis of complex acyclic and macrocyclic natural products often relies on the iterative coupling of such chiral fragments. researchgate.netdiva-portal.org For example, chiral acids with β-substitution patterns are valuable precursors for polyketide synthesis, where the stereochemistry of methyl- and ethyl-bearing carbons is crucial for biological activity. (3R)-3-ethyl-4-methylpentanoic acid can serve as a synthon to introduce the specific (R)-configuration at a tertiary carbon, which is a common structural feature in many natural products. diva-portal.org Novel chloroisothreonine derivatives, for instance, have been demonstrated to be excellent building blocks for the asymmetric synthesis of other biologically relevant molecules. rsc.org Similarly, the strategic use of chiral building blocks derived from sources like (R)-citronellol has enabled the synthesis of complex targets such as insect pheromones and marine phospholipid fatty acids. researchgate.net

Below is a table illustrating the potential transformations of (3R)-3-ethyl-4-methylpentanoic acid and the corresponding synthetic utility.

| Starting Material | Transformation | Resulting Chiral Building Block | Potential Application |

| (3R)-3-ethyl-4-methylpentanoic acid | Reduction (e.g., with LiAlH₄) | (3R)-3-ethyl-4-methylpentan-1-ol | Introduction of a chiral alcohol fragment |

| (3R)-3-ethyl-4-methylpentanoic acid | Amide Coupling (e.g., with an amine) | Chiral N-substituted amides | Precursors for further functionalization |

| (3R)-3-ethyl-4-methylpentanoic acid | Arndt-Eistert Homologation | (4R)-4-ethyl-5-methylhexanoic acid | Chain extension by one carbon atom |

| (3R)-3-ethyl-4-methylpentanoic acid | Curtius/Hoffmann Rearrangement | (2R)-2-ethyl-3-methylbutylamine | Synthesis of chiral amines and alkaloids |

Derivatization for Enantiomeric Discrimination and Sensing

The quantification of enantiomeric purity (enantiomeric excess, or ee) and the determination of absolute configuration are critical challenges in asymmetric synthesis. Derivatization of a chiral analyte with an enantiomerically pure reagent, known as a chiral derivatizing agent (CDA), converts a pair of enantiomers into a pair of diastereomers. rsc.org These diastereomers possess different physical properties and can be distinguished and quantified using non-chiral methods like NMR spectroscopy or standard chromatography. rsc.orgopen.ac.uk

A chiral auxiliary is a specific type of CDA that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net Conversely, known chiral auxiliaries can be reacted with a chiral acid of unknown configuration to determine its stereochemistry. The resulting diastereomers often exhibit distinct signals in NMR spectra or different retention times in HPLC, allowing for configurational assignment. acs.org

For a carboxylic acid like (3R)-3-ethyl-4-methylpentanoic acid, a common strategy involves converting it into an amide with a well-defined chiral amine. Phenylglycine methyl ester, for example, has been used effectively to determine the absolute configuration of various chiral carboxylic acids. acs.org The analysis of the ¹H NMR spectra of the resulting diastereomeric amides, particularly the chemical shifts of protons near the stereogenic centers, can lead to an unambiguous assignment of the absolute configuration. acs.org Evans-type oxazolidinone auxiliaries, while primarily used to control stereochemistry in synthesis, can also be adapted for analytical purposes in a similar manner. researchgate.net

The table below summarizes common chiral derivatizing agents used for carboxylic acids and the analytical methods for distinguishing the resulting diastereomers.

| Chiral Derivatizing Agent (CDA) | Analyte Functional Group | Analytical Method | Principle of Discrimination |

| (R)- or (S)-1-Phenylethylamine | Carboxylic Acid | HPLC, NMR | Different retention times or chemical shifts of diastereomeric amides. |

| (R)- or (S)-Phenylglycine Methyl Ester | Carboxylic Acid | NMR, HPLC | Diastereomers exhibit different NMR spectral patterns. acs.org |

| (S)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's Acid) | Alcohols/Amines* | NMR (¹⁹F, ¹H) | Anisotropic effect of the phenyl ring causes distinct shifts in diastereomeric esters/amides. |

| (1R,2R)-1,2-Diphenylethylenediamine (DPEN) | Carboxylic Acid | CD Spectroscopy | Formation of diastereomeric amides that exhibit characteristic Cotton effects. |

| Note: The acid analyte would first be reduced to the corresponding alcohol. |

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of chiral molecules with left and right circularly polarized light. acs.orgcas.cz These methods, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive techniques for determining both absolute configuration and enantiomeric composition. researchgate.net

Direct analysis of a simple chiral acid like (3R)-3-ethyl-4-methylpentanoic acid may yield weak chiroptical signals. To enhance detectability, the acid can be derivatized with a chromophore—a molecule that absorbs light strongly in the UV-visible or IR region. This derivatization creates a new molecule whose chiroptical response is significantly stronger and often empirically predictable. For instance, converting the carboxylic acid to an amide or ester with a chromophoric alcohol or amine allows for sensitive measurement by ECD. acs.org The sign and intensity of the observed Cotton effect can be correlated with the absolute configuration of the original acid. VCD, which measures chirality in the infrared vibrational region, can be particularly useful for determining the configuration of molecules without strong UV chromophores. researchgate.net

Role in the Synthesis of Complex Chiral Molecules

The ultimate test of a chiral building block's utility is its successful incorporation into the total synthesis of a complex, biologically active molecule. The structural features of (3R)-3-ethyl-4-methylpentanoic acid make it a hypothetical precursor for fragments of polyketide natural products or branched-chain fatty acids. For example, the synthesis of certain insect pheromones or marine-derived lipids involves the assembly of multiple chiral centers, many of which are simple alkyl-substituted carbons. researchgate.net

A synthetic strategy might involve using (3R)-3-ethyl-4-methylpentanoic acid as the starting material for one of several key fragments, which are later coupled together. For instance, the synthesis of amastatin, an inhibitor of aminopeptidases, requires the stereospecific creation of a (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid derivative. acs.org While structurally different, the principles of using a chiral acid precursor to set a key stereocenter are analogous. Similarly, stereoselective aldol (B89426) additions using chiral reagents have been employed to synthesize precursors like (R)-3-hydroxy-4-methylpentanoic acid, which are then used in the synthesis of natural products. orgsyn.org A building block like (3R)-3-ethyl-4-methylpentanoic acid could be employed in similar convergent syntheses where fragments are built and then combined, for example, through Kolbe electrolysis or Grignard-type coupling reactions to form the carbon skeleton of a complex target molecule. researchgate.net

Future Research Directions and Emerging Methodologies for Chiral Branched Chain Carboxylic Acids

Development of Novel Chiral Derivatizing and Solvating Agents

The accurate determination of enantiomeric purity and absolute configuration is paramount in chiral chemistry. Future research will heavily invest in the creation of more efficient and versatile chiral derivatizing agents (CDAs) and chiral solvating agents (CSAs).

Chiral Derivatizing Agents (CDAs): These agents react with a chiral carboxylic acid to form diastereomers, which can then be distinguished using techniques like NMR spectroscopy or chromatography. Recent developments have focused on creating CDAs that offer large chemical shift differences between the resulting diastereomers, even in polar solvents. rsc.org For instance, aminoindanol-based CDAs have shown promise in this regard. rsc.org Another innovative approach involves the use of pyridylthiourea-based reagents, which allow for high-throughput analysis by liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS). nih.gov The development of CDAs with unique structural motifs, such as coumarins, is also being explored to provide reliable ¹H NMR determination of enantiomeric excess. semanticscholar.org

Chiral Solvating Agents (CSAs): Unlike CDAs, CSAs form non-covalent diastereomeric complexes with the analyte, allowing for direct analysis without the need for a chemical reaction. This simplifies the analytical process. scispace.com Azaheterocyclic diphenylmethanol-based CSAs have been successfully used for the NMR chiral discrimination of α-substituted carboxylic acids. scispace.comrsc.org BINOL-based amino alcohols are another class of CSAs that have demonstrated excellent enantiodifferentiation for carboxylic acids, including non-steroidal anti-inflammatory drugs (NSAIDs). frontiersin.org The systematic variation of the CSA structure, such as in 1,2-diphenylethane-1,2-diamine, has been shown to be effective for a range of chiral carboxylic acids. rsc.org

The following table provides a summary of some recently developed chiral derivatizing and solvating agents:

| Agent Type | Example | Application | Key Features |

| CDA | Aminoindanol-based agents | Determination of absolute configuration of α-chiral carboxylic acids | Large NMR chemical shift differences in various solvents. rsc.org |

| CDA | Pyridylthiourea-based reagents | Enantiospecific determination of chiral carboxylic acids | Suitable for high-throughput LC-ESI-MS analysis. nih.gov |

| CDA | Coumarin-containing agents | ¹H NMR determination of enantiomeric purities of chiral carboxylic acids | Provides distinct and well-resolved signals in ¹H NMR. semanticscholar.org |

| CSA | Azaheterocyclic diphenylmethanols | NMR chiral discrimination of α-substituted carboxylic acids | Simple synthesis and operationally straightforward. scispace.comrsc.org |

| CSA | BINOL-based amino alcohols | Enantioselective recognition of carboxylic acids and NSAIDs | Excellent enantiodifferentiation properties in ¹H NMR. frontiersin.org |

| CSA | 1,2-Diphenylethane-1,2-diamine | NMR analysis of enantiomeric purity of chiral carboxylic acids | Effective for a wide range of carboxylic acids. rsc.org |

Advanced Computational Modeling for Chiral Systems

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of chiral molecules. Future research will leverage increasingly sophisticated computational models to elucidate the intricacies of chiral recognition and to guide the design of stereoselective syntheses.

Density functional theory (DFT) calculations are being employed to investigate the mechanisms of asymmetric reactions, such as the allylboration of aldehydes catalyzed by BINOL-derived hydroxyl carboxylic acids. acs.org These studies can reveal the roles of different functional groups in the catalyst and the factors that determine stereoselectivity. acs.org Molecular modeling, including Monte Carlo conformational searches, is also used to study the structure of host-guest complexes between chiral carboxylic acids and receptors like dimeric Zn-porphyrins, aiding in the determination of absolute configurations. columbia.edu

Furthermore, data-driven approaches and machine learning are emerging as powerful tools for predicting enantioselectivity. By analyzing datasets of reactions, statistical models can be built to identify the key molecular descriptors that influence the outcome of a reaction. nih.gov For example, deep learning models have been developed to predict the enantioselectivity of catalytic asymmetric C-H bond activation reactions with a high degree of accuracy. researchgate.net These predictive models can significantly accelerate the discovery and optimization of new asymmetric catalytic systems. nih.govchemrxiv.org

Integration of High-Throughput Screening in Chiral Analysis and Synthesis

The demand for rapid and efficient methods for discovering new chiral catalysts and for analyzing the enantiomeric purity of products has led to the development of high-throughput screening (HTS) techniques. bohrium.comnih.gov

HTS assays are being designed to determine both the yield and enantiomeric excess (ee) of reactions in a parallel fashion. bohrium.comnih.gov These methods often employ optical techniques, such as fluorescence or circular dichroism, to provide a rapid readout. bohrium.comnih.gov For instance, a combination of a fluorescent indicator displacement assay and a circular dichroism-active complex has been used to screen α-chiral amines. nih.gov Immunoassays also offer a highly efficient screening method, with the potential to analyze over 1000 samples per day. researchgate.net

In the context of chromatography, HTS approaches are being used to quickly identify the most suitable chiral stationary phases (CSPs) for a given separation. chromatographytoday.com Automated systems with column selectors and the ability to scout different mobile phases are becoming more common in analytical laboratories. chromatographytoday.com Furthermore, the use of shorter columns packed with smaller particles is being explored to reduce analysis times. chromatographytoday.com The development of novel HTS methods, such as a ¹⁹F NMR-based assay, allows for the simultaneous determination of yield and enantioselectivity, providing a more comprehensive dataset for biocatalytic reaction screening. acs.org

Exploration of Biological Roles of Enantiomers in Systems Biology

The stereochemistry of a molecule can have a profound impact on its biological activity. nih.gov The individual enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. Therefore, understanding the biological roles of enantiomers is a critical area of research, particularly within the framework of systems biology.

Chiral carboxylic acids are prevalent in nature and play fundamental roles in various biological processes. acs.org The stereospecificity of enzymes means that they often preferentially interact with one enantiomer of a substrate. This has significant implications for drug metabolism and transport. nih.gov For example, the uptake of certain drugs can be stereoselective, mediated by specific transport systems. nih.gov

Novel Catalytic Systems for Enantioselective C-C Bond Formation with Branched Acids

The development of new catalytic methods for the asymmetric synthesis of chiral carboxylic acids, especially those with branched structures, is a major focus of current research. rsc.org The enantioselective formation of carbon-carbon (C-C) bonds is a particularly important transformation in organic synthesis. rsc.org

Recent advances have seen the emergence of innovative catalytic systems for this purpose. For example, iridium/boron hybrid catalysis has been used for the stereodivergent asymmetric synthesis of α-allyl carboxylic acids. chemrxiv.org Another approach involves the catalytic asymmetric protonation of bis-silyl ketene (B1206846) acetals to produce α-branched carboxylic acids with high enantiomeric purity. mpg.denih.gov This method can be part of a deracemization process, converting a racemic mixture into a single enantiomer. mpg.denih.gov

Furthermore, transition metal catalysis is being explored for the direct and enantioselective α-functionalization of carboxylic acids. researchgate.net Palladium-catalyzed reactions have been developed for the synthesis of axially chiral biaryls through a tandem C-H/C-C activation strategy. chinesechemsoc.org Nickel-catalyzed cascade reactions of alkynes and formic acid also provide a route to chiral profens. researchgate.net The development of catalytic systems that can achieve enantioselective C-C bond formation using organometallic reagents with unprotected carboxylic acids represents a significant breakthrough, as it overcomes the challenge of the acidic proton. nih.gov

The following table highlights some of the novel catalytic systems for enantioselective C-C bond formation:

| Catalytic System | Reaction Type | Product | Key Features |

| Iridium/Boron Hybrid Catalysis | Stereodivergent asymmetric migratory α-C-allylation | Branched carboxylic acids | Provides access to multiple stereoisomers. chemrxiv.org |

| Disulfonimide Catalyst | Asymmetric protonation of bis-silyl ketene acetals | α-Branched carboxylic acids | High enantioselectivity and yields. mpg.denih.gov |

| Palladium Catalysis | Tandem C-H/C-C activation | Axially chiral biaryls | Merges C-H and C-C bond cleavage. chinesechemsoc.org |

| Nickel Catalysis | Cascade reaction of alkynes and formic acid | Chiral profens | Facile synthesis of important pharmaceuticals. researchgate.net |

| Copper/Chiral Ligand | Conjugate addition of organometallics | β-Chiral carboxylic acids | Works with unprotected carboxylic acids. nih.gov |

Q & A

Q. What are the optimal synthetic routes for (3R)-3-ethyl-4-methylpentanoic acid, considering stereochemical control?

Synthesis of (3R)-3-ethyl-4-methylpentanoic acid requires precise stereochemical control to retain its chiral configuration. A common approach involves:

- Chiral Precursors : Starting with enantiomerically pure substrates, such as (R)-3-hydroxybutanoic acid derivatives, to ensure retention of the 3R configuration during alkylation or esterification steps .

- Protection-Activation Strategies : Protecting hydroxyl or carboxyl groups (e.g., using tert-butyldimethylsilyl (TBDMS) or benzyl esters) to prevent undesired side reactions during ethyl and methyl group additions .

- Catalytic Asymmetric Methods : Employing chiral catalysts (e.g., BINOL-based systems) for enantioselective alkylation or Michael additions to construct the branched carbon backbone .

- Purification : High-performance liquid chromatography (HPLC) with chiral columns (e.g., Chiralpak IA/IB) to verify enantiomeric purity (>98% ee) .

Q. How can the stereochemistry and structural integrity of (3R)-3-ethyl-4-methylpentanoic acid be confirmed experimentally?

- NMR Spectroscopy : - and -NMR analysis to confirm methyl/ethyl substitution patterns and stereochemistry. Key signals include:

- Polarimetry : Measurement of optical rotation ([α]) to validate chiral purity against literature values .

- X-ray Crystallography : Definitive confirmation of absolute configuration using single-crystal diffraction data .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for (3R)-3-ethyl-4-methylpentanoic acid derivatives?

Discrepancies in bioactivity data (e.g., enzyme inhibition or receptor binding) may arise from:

- Purity and Stability : Impurities (<95% purity) or degradation under storage (e.g., hydrolysis of esters) can skew results. Validate purity via LC-MS and stability under assay conditions (pH, temperature) .

- Stereochemical Cross-Contamination : Trace enantiomers (e.g., 3S configuration) may exhibit antagonistic effects. Use chiral HPLC to quantify enantiomeric ratios pre- and post-assay .

- Assay Conditions : Variations in buffer composition (e.g., ionic strength, co-solvents like DMSO) can alter ligand-protein interactions. Standardize protocols using controls like known inhibitors/agonists .

Q. How can computational methods enhance the design of (3R)-3-ethyl-4-methylpentanoic acid analogs for targeted enzyme interactions?

- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding poses with enzymes (e.g., carboxylases or dehydrogenases). Focus on interactions between the carboxyl group and active-site residues (e.g., Arg/Lys for ionic bonds) .

- QSAR Modeling : Correlate substituent effects (e.g., ethyl vs. longer alkyl chains) with activity data to prioritize synthetic targets. Key descriptors include logP (lipophilicity) and Hammett σ values (electronic effects) .

- MD Simulations : Assess stability of enzyme-ligand complexes over 100-ns trajectories to identify analogs with improved residence times .

Q. What are the challenges in scaling up the synthesis of (3R)-3-ethyl-4-methylpentanoic acid while maintaining stereochemical fidelity?

- Catalyst Efficiency : Heterogeneous catalysts (e.g., immobilized lipases) may reduce costs but require optimization of reaction kinetics (e.g., turnover frequency >500 h) .

- Solvent Selection : Transition from THF (lab-scale) to greener solvents (e.g., cyclopentyl methyl ether) for large batches, ensuring compatibility with temperature-sensitive steps .

- Workflow Integration : Implement inline FTIR or Raman spectroscopy for real-time monitoring of intermediate stereochemistry during continuous manufacturing .

Methodological Considerations

Q. How should researchers analyze metabolic stability of (3R)-3-ethyl-4-methylpentanoic acid in biological systems?

- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS/MS at 0, 15, 30, and 60 min. Calculate half-life () using first-order kinetics .

- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks. Use fluorescent probes (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .

Q. What analytical techniques are critical for detecting degradation products of (3R)-3-ethyl-4-methylpentanoic acid under accelerated stability conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.